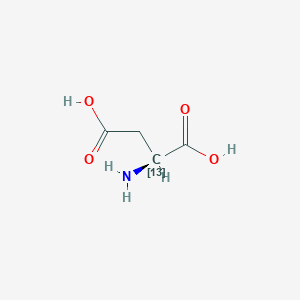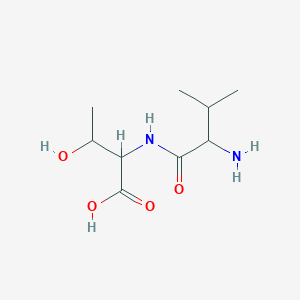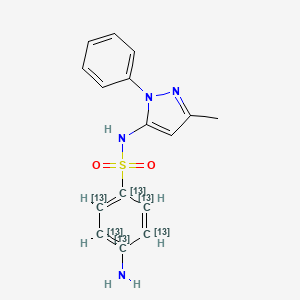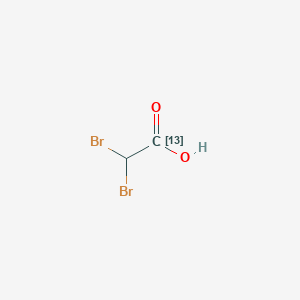
(2S)-2-amino(213C)butanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-amino(213C)butanedioic acid is a chiral amino acid derivative. It is an isotopically labeled compound where the carbon-13 isotope is incorporated into the molecule. This compound is significant in various fields of scientific research due to its unique properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino(213C)butanedioic acid typically involves the incorporation of carbon-13 into the precursor molecules. One common method is the use of labeled starting materials in a series of chemical reactions that preserve the isotopic label. For instance, the synthesis might start with a carbon-13 labeled precursor, which undergoes a series of reactions such as amination, carboxylation, and chiral resolution to yield the final product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated systems to ensure high yield and purity. The process may include the use of bioreactors for fermentation, followed by chemical synthesis steps to incorporate the isotopic label. The final product is then purified using techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-amino(213C)butanedioic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, and chromium trioxide. Conditions typically involve acidic or basic environments.
Reduction: Common reagents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation. Conditions often involve solvents like ethanol or tetrahydrofuran.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide). Conditions vary depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, reduction might yield alcohols or amines, and substitution might yield halogenated compounds or other derivatives.
Applications De Recherche Scientifique
(2S)-2-amino(213C)butanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a labeled compound in NMR spectroscopy to study molecular structures and dynamics.
Biology: It is used in metabolic studies to trace biochemical pathways and understand metabolic flux.
Medicine: It is used in drug development and pharmacokinetics to study the absorption, distribution, metabolism, and excretion of drugs.
Industry: It is used in the production of labeled compounds for various industrial applications, including the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of (2S)-2-amino(213C)butanedioic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate or inhibitor for enzymes involved in metabolic pathways. The incorporation of the carbon-13 isotope allows researchers to track its movement and interactions within the system, providing insights into its effects and mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-amino(213C)butanoic acid: Another isotopically labeled amino acid with similar applications in research.
(2S)-2-amino(213C)propanoic acid: A related compound used in similar studies but with different structural properties.
Uniqueness
(2S)-2-amino(213C)butanedioic acid is unique due to its specific isotopic labeling and chiral nature. This makes it particularly valuable in studies requiring precise tracking of molecular interactions and pathways. Its applications in NMR spectroscopy and metabolic studies highlight its importance in advancing scientific research.
Propriétés
Formule moléculaire |
C4H7NO4 |
|---|---|
Poids moléculaire |
134.10 g/mol |
Nom IUPAC |
(2S)-2-amino(213C)butanedioic acid |
InChI |
InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/t2-/m0/s1/i2+1 |
Clé InChI |
CKLJMWTZIZZHCS-JACJRKFSSA-N |
SMILES isomérique |
C([13C@@H](C(=O)O)N)C(=O)O |
SMILES canonique |
C(C(C(=O)O)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![dichlorocadmium;[(2R)-2,3-dihydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12058683.png)





![[6-(diethylamino)xanthen-3-ylidene]-diethylazanium;trichloroiron;chloride](/img/structure/B12058704.png)
